2-({[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)ethyl 2,4-dichlorobenzoate
Overview
Description
2-({[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)ethyl 2,4-dichlorobenzoate is a complex organic compound that features a triazine ring, a phenylamino group, and a dichlorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)ethyl 2,4-dichlorobenzoate typically involves multiple steps. One common approach is to start with the triazine ring formation, followed by the introduction of the phenylamino group. The final steps involve the attachment of the sulfanyl group and the esterification with 2,4-dichlorobenzoic acid. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
2-({[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)ethyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorine atoms in the dichlorobenzoate ester can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pH levels, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-({[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)ethyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing drugs.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-({[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)ethyl 2,4-dichlorobenzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or activate biological pathways. The triazine ring and phenylamino group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-({[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)ethyl benzoate
- **2-({[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)ethyl 4-chlorobenzoate
- **2-({[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)ethyl 3,5-dichlorobenzoate
Uniqueness
What sets 2-({[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)ethyl 2,4-dichlorobenzoate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methylsulfanyl]ethyl 2,4-dichlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N5O2S/c20-12-6-7-14(15(21)10-12)17(27)28-8-9-29-11-16-24-18(22)26-19(25-16)23-13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H3,22,23,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOQYZADPVQWGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSCCOC(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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